molecular formula C10H7F3O B8677837 3-Butyn-2-ol, 1,1,1-trifluoro-4-phenyl- CAS No. 89524-12-9

3-Butyn-2-ol, 1,1,1-trifluoro-4-phenyl-

Cat. No. B8677837
Key on ui cas rn: 89524-12-9
M. Wt: 200.16 g/mol
InChI Key: PISHZENUSKYJSY-UHFFFAOYSA-N
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Patent
US04532020

Procedure details

In a solution of phenylacetylene (4.08 g, 40 mmol) in dry ether (30 ml), n-butyllithium (27 ml, 1.5 M in hexane) was slowly added at -78° C. Trifluoroacetaldehyde (3.7 g, 38 mmol) was introduced in the above mixture under bubbling and the mixture was then agitated 2 hours at -78° C. After the temperature of reaction mixture was elevated to room temperature, the whole solution was poured into aqueous 2% HCl solution. Extraction was made for the oily layer using diethyl ether. The extracts were dried on magnesium sulfate and solvent was removed. Distillation gave 1,1,1-trifluoro-4-phenyl-3-butyne-2-ol (b.p.: 82° C./1.8 mmHg) at a yield of 74%. The above product gave the following analytical data:
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:9][C:10]([F:14])([F:13])[CH:11]=[O:12].Cl>CCOCC.C([Li])CCC>[F:9][C:10]([F:14])([F:13])[CH:11]([OH:12])[C:8]#[C:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
27 mL
Type
solvent
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
FC(C=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was then agitated 2 hours at -78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under bubbling
CUSTOM
Type
CUSTOM
Details
After the temperature of reaction mixture
CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
The extracts were dried on magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was removed
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(C#CC1=CC=CC=C1)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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